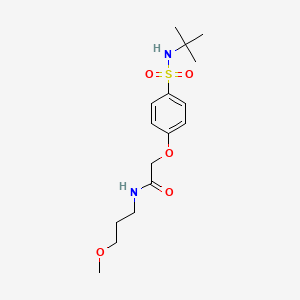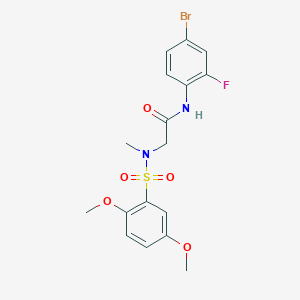
N-(4-bromo-2-fluorophenyl)-2-(2,5-dimethoxy-N-methylphenylsulfonamido)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-bromo-2-fluorophenyl)-2-(2,5-dimethoxy-N-methylphenylsulfonamido)acetamide, also known as BFA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This article aims to provide an overview of BFA, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
科学的研究の応用
N-(4-bromo-2-fluorophenyl)-2-(2,5-dimethoxy-N-methylphenylsulfonamido)acetamide has been extensively studied for its potential applications in scientific research. One of the primary applications of N-(4-bromo-2-fluorophenyl)-2-(2,5-dimethoxy-N-methylphenylsulfonamido)acetamide is as a tool for studying intracellular trafficking. N-(4-bromo-2-fluorophenyl)-2-(2,5-dimethoxy-N-methylphenylsulfonamido)acetamide has been shown to inhibit the function of the Golgi apparatus, a cellular organelle that plays a critical role in protein trafficking and secretion. By inhibiting the function of the Golgi apparatus, N-(4-bromo-2-fluorophenyl)-2-(2,5-dimethoxy-N-methylphenylsulfonamido)acetamide can be used to study the mechanisms of intracellular trafficking and protein secretion.
作用機序
N-(4-bromo-2-fluorophenyl)-2-(2,5-dimethoxy-N-methylphenylsulfonamido)acetamide exerts its effects by binding to a protein known as ADP-ribosylation factor 1 (ARF1), which is involved in the regulation of intracellular trafficking. By binding to ARF1, N-(4-bromo-2-fluorophenyl)-2-(2,5-dimethoxy-N-methylphenylsulfonamido)acetamide disrupts the function of the Golgi apparatus and inhibits protein trafficking and secretion.
Biochemical and Physiological Effects:
N-(4-bromo-2-fluorophenyl)-2-(2,5-dimethoxy-N-methylphenylsulfonamido)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on intracellular trafficking, N-(4-bromo-2-fluorophenyl)-2-(2,5-dimethoxy-N-methylphenylsulfonamido)acetamide has been shown to induce apoptosis (programmed cell death) in cancer cells. N-(4-bromo-2-fluorophenyl)-2-(2,5-dimethoxy-N-methylphenylsulfonamido)acetamide has also been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of N-(4-bromo-2-fluorophenyl)-2-(2,5-dimethoxy-N-methylphenylsulfonamido)acetamide is its specificity for ARF1, which allows for targeted inhibition of intracellular trafficking. However, N-(4-bromo-2-fluorophenyl)-2-(2,5-dimethoxy-N-methylphenylsulfonamido)acetamide has some limitations for lab experiments, including its potential toxicity and the need for careful handling and storage.
将来の方向性
There are a number of potential future directions for research on N-(4-bromo-2-fluorophenyl)-2-(2,5-dimethoxy-N-methylphenylsulfonamido)acetamide. One area of interest is the development of N-(4-bromo-2-fluorophenyl)-2-(2,5-dimethoxy-N-methylphenylsulfonamido)acetamide derivatives with improved specificity and potency. Another area of interest is the use of N-(4-bromo-2-fluorophenyl)-2-(2,5-dimethoxy-N-methylphenylsulfonamido)acetamide in combination with other compounds to enhance its therapeutic potential. Overall, N-(4-bromo-2-fluorophenyl)-2-(2,5-dimethoxy-N-methylphenylsulfonamido)acetamide is a promising compound for scientific research with a wide range of potential applications.
合成法
The synthesis of N-(4-bromo-2-fluorophenyl)-2-(2,5-dimethoxy-N-methylphenylsulfonamido)acetamide involves a series of chemical reactions that begin with the reaction of 4-bromo-2-fluoroaniline with 2,5-dimethoxy-N-methylbenzenesulfonamide. The resulting product is then subjected to further reactions to produce the final compound, N-(4-bromo-2-fluorophenyl)-2-(2,5-dimethoxy-N-methylphenylsulfonamido)acetamide. The synthesis method for N-(4-bromo-2-fluorophenyl)-2-(2,5-dimethoxy-N-methylphenylsulfonamido)acetamide has been optimized to achieve high yields and purity, making it a useful compound for scientific research.
特性
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-[(2,5-dimethoxyphenyl)sulfonyl-methylamino]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrFN2O5S/c1-21(10-17(22)20-14-6-4-11(18)8-13(14)19)27(23,24)16-9-12(25-2)5-7-15(16)26-3/h4-9H,10H2,1-3H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZRCWMUECNTTTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=C(C=C(C=C1)Br)F)S(=O)(=O)C2=C(C=CC(=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrFN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-fluorophenyl)-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

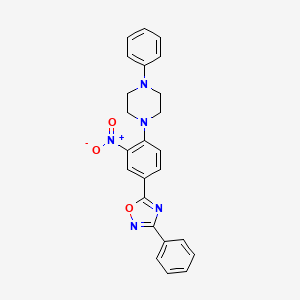
![N-(2H-1,3-benzodioxol-5-yl)-3-(3-methoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7715276.png)
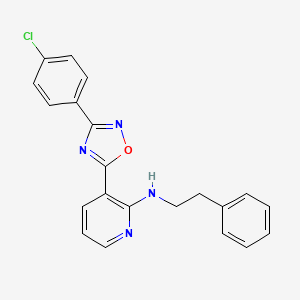
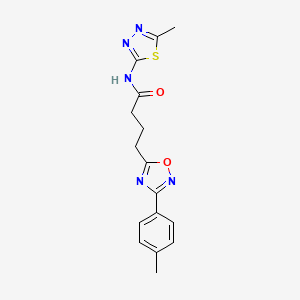

![N-cyclohexyl-N-[2-(morpholin-4-yl)-2-oxoethyl]methanesulfonamide](/img/structure/B7715285.png)
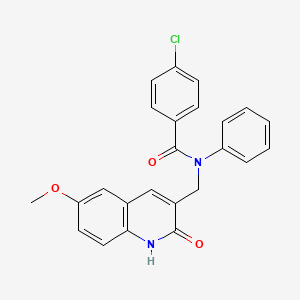

![N-(1-isobutyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzenesulfonamide](/img/structure/B7715321.png)

![4-(tert-butyl)-N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7715336.png)
![methyl 2-{4-[(prop-2-en-1-yl)sulfamoyl]phenoxy}acetate](/img/structure/B7715339.png)
![1-(4-chlorobenzenesulfonyl)-N-[3-(propan-2-yloxy)propyl]piperidine-4-carboxamide](/img/structure/B7715341.png)
